5-epi-Isofagomine

Übersicht

Beschreibung

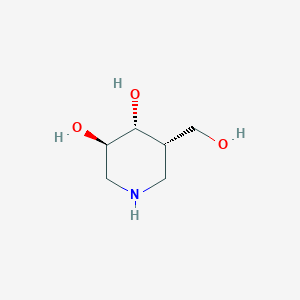

5-epi-Isofagomine (CAS 202979-51-9), also known as L-Afegostat, is a polyhydroxylated piperidine alkaloid belonging to the class of iminosugars. It functions as a potent glycosidase inhibitor, targeting enzymes such as β-glucosidase with a reported inhibition constant (Ki) of 30 μM . Structurally, it features a piperidine ring with hydroxyl and hydroxymethyl groups, where the stereochemistry at the C-5 position distinguishes it from its epimers (e.g., Isofagomine and 4-epi-Isofagomine) . Its synthesis often involves asymmetric chelate–enolate Claisen rearrangement, ensuring high stereoselectivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-epi-Isofagomine typically involves the stepwise nitro reduction of d-mannitol, followed by an enolate reaction with an appropriate acid chloride. The this compound skeleton is obtained through stereoselective polyhydroxylation of the corresponding 2,5-dihydroxybenzaldehyde .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-epi-Isofagomine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Various substituents can be introduced to the piperidine ring to alter its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different inhibitory activities against glycosidases .

Wissenschaftliche Forschungsanwendungen

3.1. Pharmacological Chaperone for Lysosomal Storage Diseases

5-epi-Isofagomine has shown promise as a pharmacological chaperone in various studies:

- GM1-Gangliosidosis : In a study involving patient-derived cell lines, this compound significantly enhanced the residual activity of mutant β-galactosidase, achieving restoration up to 91% of normal activity in some cases . This indicates its potential for therapeutic use in GM1-gangliosidosis.

- Morquio Disease Type B : Similar enhancements were observed in cell lines derived from patients with Morquio disease type B, suggesting broad applicability across different lysosomal storage disorders .

3.2. Enzyme Inhibition and Structural Studies

Research has also focused on the structural modifications of this compound to improve its efficacy:

- C5a Functionalization : Derivatives of this compound with C5a substitutions have been synthesized and tested for their inhibitory potency against β-glucosidase. These studies revealed that certain C5a-functionalized derivatives exhibited superior chaperoning activity compared to the parent compound .

4.1. Inhibition Potency and Chaperoning Activity

The following table summarizes key findings from studies on the inhibitory potency and chaperoning activity of various derivatives of this compound:

| Compound | Inhibition Potency (IC50) | Chaperoning Activity (Fold Increase) | Disease Target |

|---|---|---|---|

| This compound | IC50 = 8 nM | Up to 12-fold | GM1-gangliosidosis |

| (5aR)-5a-C-pentyl-4-epi-isofagomine | IC50 = 8 nM | Up to 9-fold | Morquio disease type B |

| C5a-R functionalized derivative | IC50 = Not specified | >1.7-fold | Gaucher disease |

Wirkmechanismus

5-epi-Isofagomine exerts its effects by inhibiting glycosidases, particularly β-glucosidase and β-galactosidase. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds. This inhibition leads to a decrease in the accumulation of substrates within lysosomes, thereby alleviating the symptoms of lysosomal storage diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Isofagomine (Fagomine)

- Structural Differences : Isofagomine (CAS 161302-93-8) differs from 5-epi-Isofagomine in the configuration at C-3. While this compound has a (3R,4R,5S) configuration, Isofagomine exhibits distinct stereochemistry, leading to differences in retention times (0.24 vs. 0.33) and optical rotation ([δ]D²⁹: -8.9 vs. +8.4) .

- Enzyme Inhibition : Isofagomine primarily inhibits α-glucosidases, whereas this compound shows stronger activity against β-glucosidases. This divergence highlights how stereochemical variations influence enzyme specificity .

4-epi-Isofagomine Derivatives

- Structural Modifications : 4-epi-Isofagomine derivatives, such as (5aR)-5a-C-pentyl-4-epi-isofagomine, feature altered stereochemistry at C-4 and alkyl chain substitutions. These modifications enhance their potency as pharmacological chaperones for β-galactosidase mutations linked to GM1-gangliosidosis and Morquio disease type B .

- Therapeutic Applications : Unlike this compound, which targets β-glucosidase, 4-epi derivatives are tailored for β-galactosidase stabilization, demonstrating the impact of epimerization on therapeutic targeting .

Fagomine (5-epi-Fagomine)

- Synthetic Pathways : Both 5-epi-Fagomine and Fagomine are synthesized via base-mediated cyclization of carboxamides, but their stereochemical outcomes differ due to reaction conditions. For instance, 5-epi-Fagomine’s NMR data show distinct chemical shifts for H-3 (δ 3.15) and H-5 (δ 2.70) compared to Fagomine .

- Biological Activity : 5-epi-Fagomine exhibits weaker glycosidase inhibition compared to this compound, emphasizing the role of additional functional groups (e.g., hydroxymethyl) in enhancing binding affinity .

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The C-5 epimerization in this compound enhances β-glucosidase selectivity over α-glucosidase, as seen in its lower Ki compared to Isofagomine .

- Synthetic Accessibility : Asymmetric Claisen rearrangement provides a scalable route for this compound synthesis, whereas Fagomine analogs require less stereoselective methods .

Biologische Aktivität

5-epi-Isofagomine is a derivative of isofagomine, a compound known for its role as a pharmacological chaperone in lysosomal storage diseases. This article explores the biological activity of this compound, focusing on its inhibitory effects on glycosidases, particularly β-galactosidase, and its potential therapeutic applications.

Overview of Isofagomine and Its Derivatives

Isofagomine and its analogs have been studied for their ability to inhibit glycosidases, which are critical enzymes in carbohydrate metabolism. The biological activity of these compounds is primarily attributed to their structural features that allow them to mimic natural substrates. This compound is particularly noted for its enhanced potency compared to its parent compound, making it a candidate for treating various lysosomal storage disorders.

This compound acts as a reversible competitive inhibitor of β-galactosidase, an enzyme crucial for the breakdown of glycoproteins and glycolipids. This inhibition can lead to the stabilization of mutant forms of the enzyme, promoting proper folding and trafficking to the lysosome. The compound's effectiveness lies in its ability to enhance residual enzyme activity in patient-derived fibroblasts, which is vital for therapeutic applications.

Inhibitory Potency

The inhibitory potency of this compound has been quantitatively assessed through various studies. For instance:

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| This compound | β-galactosidase | 8 |

| Isofagomine | β-galactosidase | 240 |

| (5aR)-5a-C-pentyl-4-epi-isofagomine | β-galactosidase | 30 |

These results indicate that this compound is significantly more potent than both isofagomine and other derivatives, showcasing its potential as a therapeutic agent in conditions like GM1-gangliosidosis and Morquio disease type B .

Case Studies and Clinical Implications

Several studies have illustrated the clinical relevance of this compound. In one notable case, fibroblasts from patients with GM1-gangliosidosis were treated with this compound, resulting in a substantial restoration of β-galactosidase activity—up to 91% of normal levels in some cases. This finding suggests that this compound could effectively mitigate symptoms associated with lysosomal storage disorders by enhancing enzyme function .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other pharmacological chaperones:

| Compound | Disease Target | Efficacy (% Restoration) |

|---|---|---|

| This compound | GM1-gangliosidosis | Up to 91 |

| (5aR)-5a-C-pentyl-4-epi-isofagomine | Morquio disease type B | >70 |

| Isofagomine | Gaucher disease | Variable |

This table highlights the superior performance of this compound in restoring enzyme activity compared to other known chaperones, reinforcing its potential as a leading candidate for further development in treating lysosomal diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-epi-Isofagomine, and how do reaction conditions influence yield and purity?

- Methodological Guidance : Synthesis of this compound typically involves multi-step organic reactions, such as enantioselective catalysis or cyclization strategies. Key parameters include solvent polarity, temperature, and catalyst selection. For reproducibility, document reaction times, purification methods (e.g., column chromatography), and spectroscopic validation (NMR, HRMS) .

- Data Consideration : Compare yields under varying conditions (e.g., acidic vs. basic media) and report purity thresholds (≥95% by HPLC). Include raw spectral data in supplementary materials to validate structural assignments .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its configuration?

- Methodological Guidance : Use X-ray crystallography for definitive stereochemical confirmation. Complementary techniques include 2D NMR (COSY, NOESY) to resolve epimeric distinctions and circular dichroism (CD) for chiral analysis .

- Data Contradictions : Address discrepancies between computational (DFT) predictions and empirical data by recalibrating force fields or verifying experimental conditions (e.g., solvent effects on NMR shifts) .

Q. What in vitro assays are commonly used to evaluate this compound’s inhibitory activity against glycosidases?

- Methodological Guidance : Employ fluorometric or colorimetric assays (e.g., pNP-glycoside hydrolysis) with purified enzymes (e.g., β-glucosidase). Normalize inhibition constants (Ki) across pH ranges and substrate concentrations. Include negative controls (e.g., DMSO vehicle) to rule out solvent interference .

Advanced Research Questions

Q. How do structural modifications of this compound alter its selectivity and potency across glycosidase isoforms?

- Methodological Guidance : Perform structure-activity relationship (SAR) studies using derivatives with modified substituents (e.g., N-alkylation, hydroxyl group replacement). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

- Data Contradictions : Resolve conflicting SAR outcomes by re-evaluating enzyme source purity (e.g., recombinant vs. native isoforms) or assay buffer composition (e.g., ionic strength effects) .

Q. What mechanisms underlie this compound’s paradoxical effects in cellular models of lysosomal storage disorders?

- Methodological Guidance : Use CRISPR-edited cell lines (e.g., Gaucher disease models) to assess chaperone activity via Western blot (protein stabilization) and confocal microscopy (subcellular localization). Compare with pharmacological chaperones like ambroxol .

- Data Interpretation : Address discrepancies in efficacy by analyzing cellular uptake kinetics (LC-MS/MS quantification) or lysosomal pH-dependent activation .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Guidance : Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate absorption/distribution. Validate with in vivo rodent studies, measuring plasma half-life (t1/2) and tissue penetration via radiolabeled tracer techniques .

- Limitations : Acknowledge interspecies variability by cross-referencing human hepatocyte metabolism data and adjusting model parameters .

Q. Methodological and Ethical Considerations

Q. What strategies ensure reproducibility in this compound studies, particularly when conflicting data arise?

- Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., NMR FID files, kinetic curves) in open repositories like Zenodo. Use standardized enzyme sources (e.g., Sigma-Aldrich lot numbers) and pre-register experimental protocols .

Q. How should researchers ethically navigate intellectual property constraints when studying this compound?

- Guidance : Review patent databases (e.g., USPTO, Espacenet) to identify existing claims. For derivative synthesis, consult institutional legal counsel to avoid infringement. Cite foundational patents (e.g., CAS 202979-51-9) transparently in publications .

Q. Data Presentation and Reporting

Q. What criteria determine whether to include raw data in the main manuscript or supplementary materials?

- Guidance : Follow journal-specific guidelines (e.g., International Journal of Electrochemical Science). Place representative spectra/chromatograms in the main text; deposit extensive datasets (e.g., dose-response curves for 20 derivatives) in supplementary files with granular metadata .

Q. How can researchers effectively contextualize this compound’s biological activity amid conflicting literature reports?

Eigenschaften

IUPAC Name |

(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYJXFZUIJOGNX-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](CN1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445285 | |

| Record name | 5-epi-Isofagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202979-51-9 | |

| Record name | 5-epi-Isofagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.